molecular formula C11H6BrFO2 B6271691 5-bromo-1-fluoronaphthalene-2-carboxylic acid CAS No. 1889728-22-6

5-bromo-1-fluoronaphthalene-2-carboxylic acid

Cat. No.: B6271691
CAS No.: 1889728-22-6
M. Wt: 269.1
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Description

5-bromo-1-fluoronaphthalene-2-carboxylic acid: is an organic compound with the molecular formula C11H6BrFO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-fluoronaphthalene-2-carboxylic acid typically involves multi-step organic reactions One common method is the bromination of 1-fluoronaphthalene followed by carboxylation

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and carboxylation processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and advanced catalytic systems to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-bromo-1-fluoronaphthalene-2-carboxylic acid can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is valuable in the synthesis of more complex organic molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with a boronic acid.

Scientific Research Applications

Chemistry: 5-bromo-1-fluoronaphthalene-2-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various coupling and substitution reactions.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 5-bromo-1-fluoronaphthalene-2-carboxylic acid depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the bromine and fluorine substituents, which can influence the electron density and reactivity of the naphthalene ring. In biological systems, the compound may interact with molecular targets through halogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

  • 5-bromo-1-chloronaphthalene-2-carboxylic acid
  • 5-bromo-1-iodonaphthalene-2-carboxylic acid
  • 5-bromo-1-methylnaphthalene-2-carboxylic acid

Comparison: Compared to its analogs, 5-bromo-1-fluoronaphthalene-2-carboxylic acid is unique due to the presence of the fluorine atom. Fluorine is highly electronegative and can significantly influence the compound’s reactivity and interactions. This makes it particularly useful in applications where specific electronic properties are desired.

Properties

CAS No.

1889728-22-6

Molecular Formula

C11H6BrFO2

Molecular Weight

269.1

Purity

95

Origin of Product

United States

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